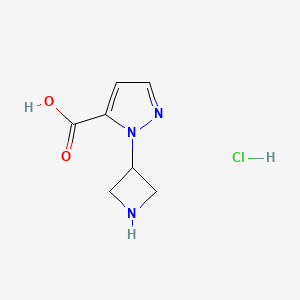

![molecular formula C25H23F3N4O7 B2640870 3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one oxalate CAS No. 1351612-49-1](/img/structure/B2640870.png)

3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one oxalate is a useful research compound. Its molecular formula is C25H23F3N4O7 and its molecular weight is 548.475. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Rational Design and Synthesis for Serotonin Receptors

A study by Deau et al. (2015) detailed the synthesis of N-alkylated benzo[d]imidazol-2(3H)-ones and similar compounds, including derivatives structurally related to the compound . These compounds were evaluated as dual 5-HT7/5-HT2A serotonin receptors ligands. A thorough structure-activity relationship study was conducted, leading to the identification of potent ligands that could cross the blood-brain barrier, as demonstrated by positron emission tomography in primates. This research highlights the compound's relevance in neuropharmacology, specifically targeting serotonin receptors for potential therapeutic applications (Deau et al., 2015).

Synthesis of Novel Derivatives

Goli-Garmroodi et al. (2015) reported the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through a reaction involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, showcasing a methodology that could be related to the synthesis or modification of the compound . This study demonstrates the chemical versatility and potential for creating diverse bioactive molecules for further evaluation (Goli-Garmroodi et al., 2015).

Corrosion Inhibition Properties

Ammal et al. (2018) explored the corrosion inhibition properties of benzimidazole derivatives for mild steel in sulfuric acid, which is a different application from the typical biological focus but demonstrates the compound's potential utility in materials science. This research provides insight into the chemical stability and interaction of related compounds with metal surfaces, indicating a breadth of application beyond biological systems (Ammal et al., 2018).

Antimicrobial Activity

Turan-Zitouni et al. (2007) synthesized derivatives of benzimidazole and tested their antimicrobial activities against various bacterial and fungal strains. This study underscores the potential of benzimidazole derivatives, including compounds structurally related to the one , as antimicrobial agents, offering a foundation for further research into their therapeutic applications (Turan-Zitouni et al., 2007).

Wirkmechanismus

Target of Action

The primary target of the compound 3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one oxalate is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α .

Mode of Action

The compound this compound acts as an allosteric inhibitor of EGFR . It binds to a site different from the active site of the enzyme, leading to a change in the enzyme’s conformation and a decrease in its activity .

Biochemical Pathways

The compound this compound affects the EGFR signaling pathway . This pathway plays a crucial role in the regulation of cell growth, survival, and differentiation . By inhibiting EGFR, the compound can disrupt these processes and potentially lead to the death of cancer cells .

Pharmacokinetics

Like other egfr inhibitors, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The inhibition of EGFR by this compound can lead to the suppression of cancer cell proliferation . It can also induce apoptosis , or programmed cell death, in cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other drugs can influence its pharmacokinetics and pharmacodynamics through drug-drug interactions .

Eigenschaften

IUPAC Name |

oxalic acid;3-[2-oxo-2-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N4O3.C2H2O4/c24-23(25,26)21-27-16-5-1-2-6-17(16)29(21)13-15-9-11-28(12-10-15)20(31)14-30-18-7-3-4-8-19(18)33-22(30)32;3-1(4)2(5)6/h1-8,15H,9-14H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVFFWIRPCKXRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)CN4C5=CC=CC=C5OC4=O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F3N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2640788.png)

![(2E)-2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B2640790.png)

![2-methyl-8-nitro-3-(3-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2640797.png)

![methyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2640799.png)

![4-[(5-chloro-2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2640801.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2640804.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2640805.png)

![4-{[(3-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2640808.png)

![N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2640810.png)